molecular formula C11H10N2O B13790093 Azulene-1-carbohydrazide CAS No. 6781-37-9

Azulene-1-carbohydrazide

Cat. No.: B13790093
CAS No.: 6781-37-9
M. Wt: 186.21 g/mol
InChI Key: SPAJMVRVTLHNPU-UHFFFAOYSA-N
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Description

Azulene-1-carbohydrazide is a heterocyclic organic compound derived from azulene, a non-benzenoid aromatic hydrocarbon characterized by a fused bicyclic structure of cyclopentadienyl and cycloheptatrienyl rings. The carbohydrazide functional group (-CONHNH₂) at the 1-position of azulene imparts unique chemical reactivity and biological activity, making it a promising scaffold in medicinal chemistry. Derivatives of this compound, such as N′-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-7-(propan-2-yl)this compound, have demonstrated selective cytotoxicity against cancer cell lines, with IC₅₀ values in the micromolar range .

Properties

CAS No.

6781-37-9

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

azulene-1-carbohydrazide

InChI

InChI=1S/C11H10N2O/c12-13-11(14)10-7-6-8-4-2-1-3-5-9(8)10/h1-7H,12H2,(H,13,14)

InChI Key

SPAJMVRVTLHNPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=CC(=C2C=C1)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azulene-1-carbohydrazide typically involves the reaction of azulene-1-carboxylic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Azulene-1-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azulenic acids or ketones.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the 1- and 3-positions of the azulene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Azulenic acids or ketones.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated azulene derivatives.

Scientific Research Applications

Azulene-1-carbohydrazide has found applications in various scientific research fields:

Comparison with Similar Compounds

Comparison with Structurally Similar Azulene Derivatives

Azulene-1-carbohydrazide shares structural similarities with other azulene-based compounds, but its functional groups and biological profiles differ significantly. Below is a comparative analysis:

Azulene-1-carbaldehyde

  • Structural Differences : Replaces the carbohydrazide group (-CONHNH₂) with an aldehyde (-CHO) at the 1-position.
  • Biological Activity: Primarily used in chemical synthesis rather than direct therapeutic applications. Limited evidence of anticancer activity compared to carbohydrazide derivatives.
  • Toxicity : Classified as harmful if swallowed (H302), skin irritant (H315), and causes serious eye irritation (H319) .
  • Applications : Serves as a precursor for synthesizing azulene-based Schiff bases and coordination complexes .

Azulene-1-carboxamide Derivatives

  • Structural Differences : Substitutes the carbohydrazide group with a carboxamide (-CONH₂). Examples include 3-methyl-7-(propan-2-yl)-N-propylazulene-1-carboxamide .
  • Biological Activity : Exhibits moderate anticancer activity but lower potency than carbohydrazide derivatives. For instance, IC₅₀ values for carboxamides are typically 2–3 times higher than those of carbohydrazides in breast cancer cell lines .
  • Stability : Carboxamides show enhanced hydrolytic stability compared to carbohydrazides, which may undergo hydrolysis under physiological conditions .

Azulene Sulfonates and Carboranes

  • Structural Differences : Incorporate sulfonate (-SO₃⁻) or carborane (boron-rich clusters) groups.
  • Biological Activity : Azulene-1-sulfonates act as thromboxane A₂ receptor antagonists, offering cardiovascular applications, while carborane-azulene hybrids are explored as boron neutron capture therapy (BNCT) agents .
  • Toxicity : Sulfonates exhibit lower acute toxicity (oral LD₅₀ > 500 mg/kg in rodents) compared to carbohydrazides, which require careful dose optimization .

Comparative Data Table

Compound Functional Group Key Biological Activity IC₅₀ (Cancer Cells) Toxicity Profile Applications
This compound -CONHNH₂ Anticancer, kinase inhibition 5–20 µM Moderate (requires optimization) Oncology, targeted therapy
Azulene-1-carbaldehyde -CHO Chemical precursor N/A High (H302, H315, H319) Organic synthesis
Azulene-1-carboxamide -CONH₂ Anticancer, moderate potency 15–50 µM Low to moderate Drug discovery
Azulene-1-sulfonate -SO₃⁻ Thromboxane A₂ antagonism N/A Low (LD₅₀ > 500 mg/kg) Cardiovascular therapy
Azulene-carborane hybrids Carborane clusters BNCT agents N/A Under investigation Radiation therapy

Key Research Findings

Anticancer Potency : this compound derivatives exhibit superior cytotoxicity compared to carboxamides and sulfonates, likely due to enhanced hydrogen-bonding interactions with cellular targets .

Toxicity Trade-offs : While carbohydrazides show promising activity, their higher reactivity necessitates structural modifications to reduce off-target effects. Carboxamides offer a safer but less potent alternative .

Synthetic Versatility : Azulene-1-carbaldehyde’s aldehyde group enables facile synthesis of imine-linked conjugates, though its toxicity limits direct therapeutic use .

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